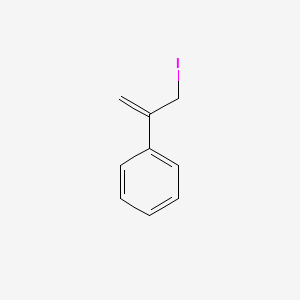
(3-Iodoprop-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Iodoprop-1-en-2-yl)benzene is an organic compound characterized by the presence of an iodine atom attached to a propene chain, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodoprop-1-en-2-yl)benzene typically involves the electrophilic monoiodination of terminal alkenes. One common method includes the use of iodosobenzene diacetate (IBDA) as an iodinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of polymer-supported catalysts can improve the selectivity and reduce the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
(3-Iodoprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the double bond or the iodine atom can yield different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce epoxides .
科学的研究の応用
(3-Iodoprop-1-en-2-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Iodoprop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. Additionally, the double bond in the propene chain can undergo addition reactions, making the compound versatile in organic synthesis .
類似化合物との比較
Similar Compounds
- 1-Iodoprop-2-en-1-ylbenzene
- 2-Iodoprop-1-en-1-ylbenzene
- 3-Bromoprop-1-en-2-ylbenzene
Uniqueness
(3-Iodoprop-1-en-2-yl)benzene is unique due to the specific position of the iodine atom and the double bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry .
特性
CAS番号 |
445235-51-8 |
|---|---|
分子式 |
C9H9I |
分子量 |
244.07 g/mol |
IUPAC名 |
3-iodoprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9I/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChIキー |
LEQFJUYHMMNKBM-UHFFFAOYSA-N |
正規SMILES |
C=C(CI)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
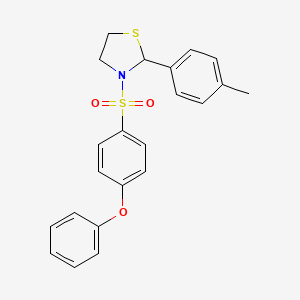
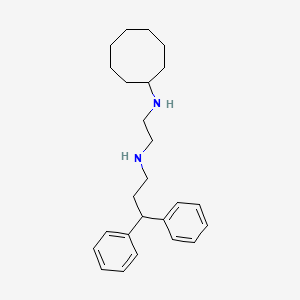

![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)

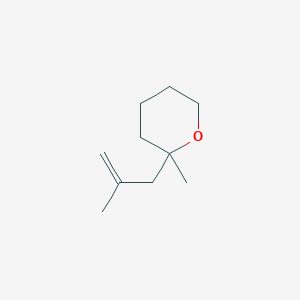
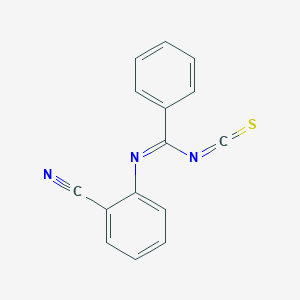
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
